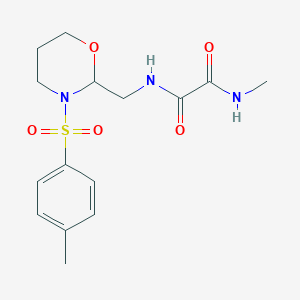
N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic compound. The name suggests it contains an oxalamide group, which is a functional group derived from oxalic acid, and a tosyl group, which is derived from toluenesulfonic acid. These groups are often found in various organic compounds, including some pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxalamide and tosyl groups could potentially undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Structural Importance
N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound that may be related to the broader chemical classes of oxazinan derivatives. These compounds, including 1,2-oxazines and their related structures, are synthesized through various methods and have significant importance in chemical research for their diverse applications. The literature highlights the synthesis routes and applications of 1,2-oxazines, including their role as chiral synthons and their utility in creating complex molecular structures. These compounds are obtained through cyclization reactions and have potential as electrophiles in various chemical reactions (Sainsbury, 1991).
Therapeutic and Biological Potential
The research on nitrogen heterocycles, to which this compound might be tangentially related, reveals their significant presence in pharmaceuticals. A study analyzing U.S. FDA-approved drugs found that a large percentage contain nitrogen heterocycles due to their versatile pharmacological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory effects, highlighting the potential therapeutic applications of such compounds (Vitaku, Smith, & Njardarson, 2014).
Environmental and Agricultural Applications
Some compounds within the chemical family of oxazinan derivatives are explored for environmental and agricultural applications, such as alternative fumigants in agriculture. These studies discuss the use of certain chemicals for soil treatment to control pests and diseases, indicating the potential for this compound or similar compounds to be used in innovative agricultural practices (Ajwa et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-11-4-6-12(7-5-11)24(21,22)18-8-3-9-23-13(18)10-17-15(20)14(19)16-2/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRIHHHIIKHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

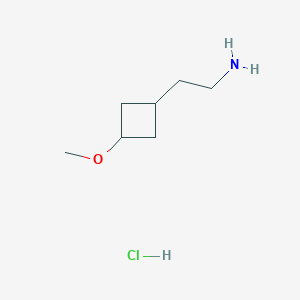


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)
![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)
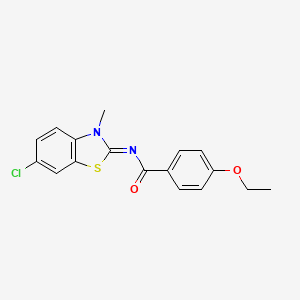
![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)
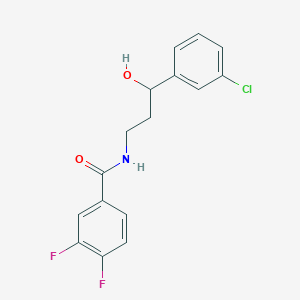
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2811366.png)
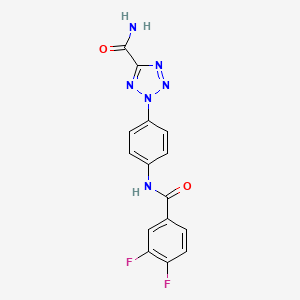
![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)